

An In-depth Technical Guide to (R)-3-Hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-3-Hydroxypyrrolidin-2-one

Cat. No.: B152327

[Get Quote](#)

CAS Number: 77510-50-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Hydroxypyrrolidin-2-one is a chiral specialty chemical that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds.^[1] Its rigid, five-membered lactam structure, combined with a stereodefined hydroxyl group, makes it an invaluable chiral synthon for the construction of complex molecular architectures with high stereochemical purity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(R)-3-Hydroxypyrrolidin-2-one**, with a focus on its role in drug discovery and development. The document details experimental protocols and explores the involvement of the pyrrolidinone scaffold in key biological signaling pathways.

Chemical and Physical Properties

(R)-3-Hydroxypyrrolidin-2-one is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	77510-50-0	[1] [2] [3] [4]
Molecular Formula	C ₄ H ₇ NO ₂	[1] [3] [4]
Molecular Weight	101.10 g/mol	[1] [3]
IUPAC Name	(3R)-3-hydroxypyrrolidin-2-one	[3]
Synonyms	(R)-3-Hydroxy-2-pyrrolidone, (R)-4-hydroxy-2-oxopyrrolidine	[1] [4]
Melting Point	100-103 °C	[1]
Boiling Point	363.6 °C at 760 mmHg	[2] [4]
Density	1.292 g/cm ³	[1] [2] [4]
Flash Point	173.7 °C	[2] [4]
Appearance	White to off-white crystalline solid	
Solubility	Soluble in water and polar organic solvents	

Synthesis of (R)-3-Hydroxypyrrolidin-2-one

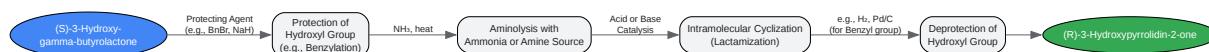
The enantioselective synthesis of **(R)-3-Hydroxypyrrolidin-2-one** is critical to its application in the pharmaceutical industry. Several strategies have been developed, with chemoenzymatic methods being particularly prominent due to their high selectivity and mild reaction conditions.

Chemoenzymatic Synthesis via Lipase-Mediated Kinetic Resolution

A widely employed method for obtaining enantiomerically pure **(R)-3-Hydroxypyrrolidin-2-one** is the kinetic resolution of a racemic mixture of 3-hydroxypyrrolidin-2-one using a lipase. Lipases, such as those from *Candida antarctica* or *Pseudomonas cepacia*, can selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.

Materials:

- Racemic 3-hydroxypyrrolidin-2-one
- Immobilized Lipase (e.g., Novozym 435 - *Candida antarctica* lipase B)
- Acylating agent (e.g., vinyl acetate)
- Organic solvent (e.g., acetonitrile, tert-butyl methyl ether)
- Buffer solution (e.g., phosphate buffer, pH 7)
- Silica gel for column chromatography
- Standard laboratory glassware and equipment


Procedure:

- Reaction Setup: In a round-bottom flask, dissolve racemic 3-hydroxypyrrolidin-2-one in the chosen organic solvent.
- Enzyme Addition: Add the immobilized lipase to the solution. The enzyme loading is typically between 10-20% (w/w) relative to the substrate.
- Acylation: Add the acylating agent (e.g., vinyl acetate, 1.5-2 equivalents) to the mixture.
- Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining alcohol.
- Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
- Work-up: Concentrate the filtrate under reduced pressure to remove the solvent.
- Purification: Separate the resulting (S)-3-acetoxypyrrolidin-2-one from the unreacted **(R)-3-hydroxypyrrolidin-2-one** by silica gel column chromatography.

- Characterization: Confirm the identity and enantiomeric purity of the **(R)-3-hydroxypyrrolidin-2-one** fraction using analytical techniques such as NMR, mass spectrometry, and chiral HPLC.

Chemical Synthesis from Chiral Precursors

(R)-3-Hydroxypyrrolidin-2-one can also be synthesized from readily available chiral starting materials such as (S)-malic acid or (S)-3-hydroxy-gamma-butyrolactone. These methods involve a series of chemical transformations to construct the pyrrolidinone ring with the desired stereochemistry.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from a chiral lactone.

Applications in Drug Development

(R)-3-Hydroxypyrrolidin-2-one is a versatile chiral building block utilized in the synthesis of a wide array of biologically active molecules. Its rigid scaffold and functional handles allow for its incorporation into diverse chemical structures, leading to the development of novel therapeutics.

As a Chiral Auxiliary and Scaffold

The defined stereochemistry of **(R)-3-Hydroxypyrrolidin-2-one** makes it an excellent chiral auxiliary, guiding the stereochemical outcome of subsequent reactions. Furthermore, the pyrrolidinone ring itself is a common motif in many pharmaceuticals, valued for its pharmacokinetic properties.

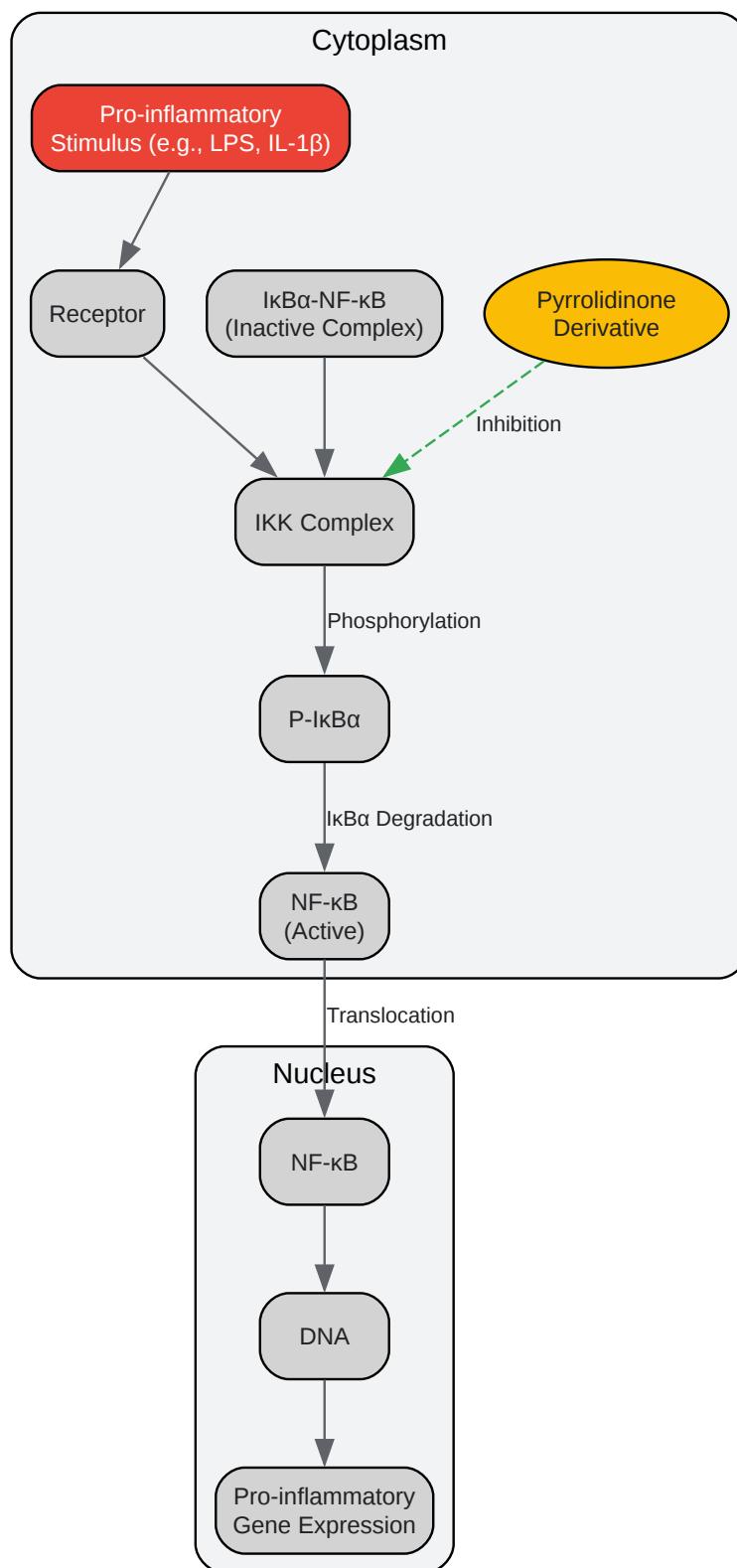
Examples of Pharmacologically Active Compounds

Derivatives of **(R)-3-Hydroxypyrrolidin-2-one** have shown a broad range of pharmacological activities, including:

- Anti-inflammatory Agents: The pyrrolidinone scaffold is present in compounds that inhibit key inflammatory pathways.
- Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Selective inhibitors of nNOS containing the pyrrolidinone moiety are being investigated for the treatment of neurodegenerative diseases.[\[1\]](#)
- Antimicrobial and Antiviral Agents: The pyrrolidinone ring is a core component of several antimicrobial and antiviral drugs.

A summary of the therapeutic areas where derivatives of **(R)-3-Hydroxypyrrolidin-2-one** have shown potential is presented in Table 2.

Therapeutic Area	Target/Mechanism of Action	Reference
Inflammatory Diseases	Inhibition of NF-κB signaling, Cyclooxygenase (COX) inhibition	[3] [5] [6]
Neurodegenerative Diseases	Selective inhibition of neuronal Nitric Oxide Synthase (nNOS)	[1]
Infectious Diseases	Various antimicrobial and antiviral targets	
Cardiovascular Diseases	Antiarrhythmic properties, modulation of ion channels	

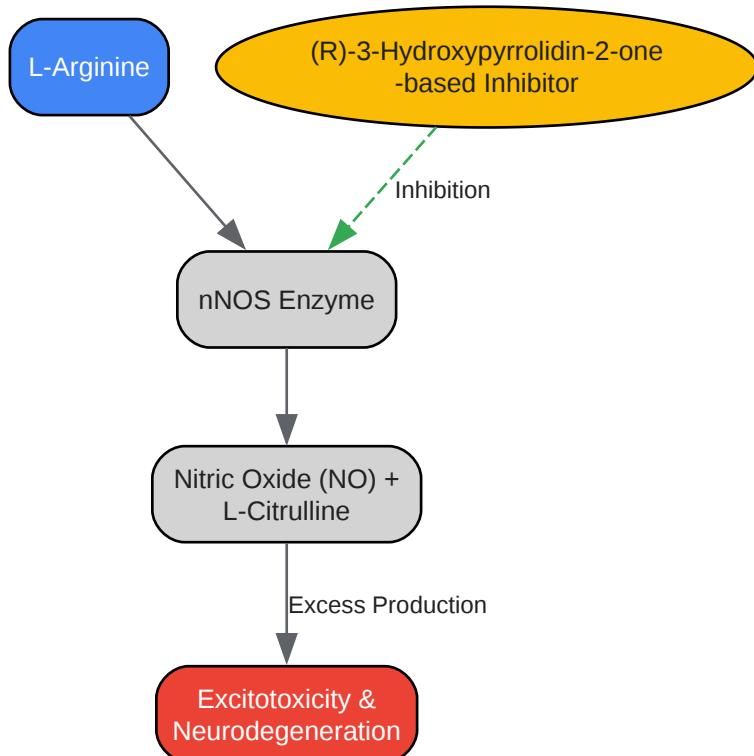

Role in Biological Signaling Pathways

The pyrrolidinone scaffold, a core component of **(R)-3-Hydroxypyrrolidin-2-one**, is implicated in the modulation of several critical biological signaling pathways. This is often due to its ability to mimic peptide bonds and participate in hydrogen bonding interactions with biological targets.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immune responses.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#) Dysregulation of this pathway is associated with

numerous inflammatory diseases. Certain pyrrolidinone derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB α .^[5] This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.^{[3][5]}


[Click to download full resolution via product page](#)

Caption: Inhibition of the NF- κ B pathway.

Modulation of Nitric Oxide Synthase (NOS) Signaling

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, including neurotransmission and vasodilation.^[1] There are three main isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).^[1]

Overproduction of NO by nNOS has been implicated in neurodegenerative disorders. Pyrrolidine-based compounds have been developed as potent and selective inhibitors of nNOS.^[1] These inhibitors are designed to interact with the active site of the enzyme, preventing the synthesis of NO.

[Click to download full resolution via product page](#)

Caption: Inhibition of nNOS signaling.

Conclusion

(R)-3-Hydroxypyrrolidin-2-one is a cornerstone chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and versatile chemical nature have enabled the synthesis of numerous innovative drug candidates. The ability of the pyrrolidinone scaffold to interact with key biological targets, such as those in the NF-κB and NOS signaling pathways,

underscores its importance in the development of treatments for a range of diseases, from inflammatory disorders to neurodegenerative conditions. The continued development of efficient and scalable synthetic routes to this valuable chiral intermediate will undoubtedly fuel further advancements in pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Selective Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Binding Mode Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents *In vivo* expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. A pyrrolidinone derivative inhibits cytokine-induced iNOS expression and NF-kappaB activation by preventing phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidine dithiocarbamate inhibits serum-induced NF-kappaB activation and induces apoptosis in ROS 17/2.8 osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nuclear factor- κ B signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-3-Hydroxypyrrolidin-2-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152327#r-3-hydroxypyrrolidin-2-one-cas-number-77510-50-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com